N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-15-14-16(2)29(28-15)22-13-12-21(26-27-22)24-17-8-10-18(11-9-17)25-23(30)19-6-4-5-7-20(19)31-3/h4-14H,1-3H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCNFLCAKMOKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazolylpyridazine derivatives, which this compound is a part of, have a wide spectrum of biological activity. They have been found to have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity.
Pharmacokinetics
The compound’s physicochemical characteristics such as its density and boiling point have been reported. These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The compound has been found to have a pronounced stimulating effect on plant growth. This suggests that it may enhance cell division and expansion, leading to increased plant size.
Biological Activity
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C22H22N6O
- Molecular Weight : 378.45 g/mol
- IUPAC Name : N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-methoxybenzamide
This structure allows for interaction with various biological targets, influencing multiple cellular processes.
Research indicates that compounds similar to this compound can modulate several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling and metabolism, which can lead to altered cell growth and proliferation.
- Receptor Interaction : It has been suggested that the compound interacts with specific receptors, potentially influencing pathways related to inflammation and cancer progression.
- Antimicrobial Activity : Preliminary studies show that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis.
Antimicrobial Properties
A study focused on pyrazole derivatives indicated that compounds with structural similarities to this compound demonstrated significant anti-tubercular activity. The most active compounds showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, highlighting the potential for developing new anti-tubercular agents based on this scaffold .
Cytotoxicity Studies
In vitro cytotoxicity assessments revealed that the compound exhibits low toxicity against human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development . The results from these studies are summarized in Table 1.
| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Non-toxic |
| 6e | 2.18 | 40.32 | Non-toxic |
| 6h | 1.50 | 4.00 | Non-toxic |
Case Studies and Research Findings
Recent research has explored the biological activity of related compounds, providing insights into their potential applications:
- Anti-Tubercular Activity : A series of benzamide derivatives were synthesized and evaluated for their anti-tubercular properties, with several compounds showing promising results against drug-resistant strains .
- Cancer Therapeutics : Other studies have indicated that similar pyrazole derivatives may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
- Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects in models of neurodegenerative diseases, suggesting a broader therapeutic application .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C19H22N6O
- Molecular Weight : 366.42 g/mol
- IUPAC Name : N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methoxybenzamide
The compound features a pyrazole ring, a pyridazine moiety, and an amide functional group, which contribute to its biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Its structure suggests it may interact with various biological targets involved in tumor growth and proliferation.
Case Study: Anticancer Activity
A study synthesized derivatives of related compounds and evaluated their cytotoxicity against cancer cell lines. The results indicated that modifications to the pyrazole and pyridazine components significantly influenced biological activity, suggesting that similar derivatives could enhance therapeutic efficacy against specific cancers .
Biochemical Research
This compound has been utilized in proteomics research. Its ability to inhibit specific enzymes or protein interactions makes it a valuable tool for studying cellular mechanisms.
Case Study: Enzyme Inhibition
Research highlighted the compound's effectiveness in inhibiting certain kinases involved in signaling pathways essential for cancer cell survival. This inhibition was linked to reduced cell viability in vitro, indicating potential for further development as a therapeutic agent .
Synthetic Chemistry
The synthesis of this compound involves multiple steps, often utilizing established methodologies for constructing complex heterocycles. This aspect is crucial for developing new derivatives with improved pharmacological properties.
Synthesis Overview
Recent studies have reported efficient synthetic routes that yield high purity and yield of the compound. These methods often involve the reaction of substituted anilines with appropriately functionalized pyrazoles and pyridazines, showcasing the versatility of this chemical framework .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyridazine- and pyrazole-containing derivatives. Below is a comparative analysis with structurally related analogs, focusing on substituent effects, hydrogen-bonding patterns, and crystallographic methodologies.
Table 1: Structural and Functional Comparison
Key Findings
The pyridazine core in the target compound offers distinct hydrogen-bonding sites (N1 and N4) versus the triazole in 573947-97-4, which may influence receptor selectivity .
Hydrogen-Bonding Networks :
- Graph set analysis (R²₂(8) motifs) in the target compound’s crystal structure suggests dimerization via amide N–H···O=C interactions, similar to 451498-56-9’s carboxylic acid dimers .
- In contrast, 618102-10-6 forms chains via pyrazole N–H···O=C interactions, highlighting the role of auxiliary groups in directing supramolecular assembly .
Crystallographic Methodologies :
- SHELX-based refinement ensures < 5% R-factor discrepancies across analogs, but the target compound’s larger heterocyclic system may require iterative SHELXL cycles for accurate displacement parameters .
- ORTEP-III visualizations confirm lower thermal motion in the target’s pyridazine ring compared to the flexible thioacetyl group in 573947-97-4 .
Preparation Methods
Pyridazine-Pyrazole Hybrid Synthesis
The 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine subunit is typically prepared via nucleophilic aromatic substitution (SNAr) between 3,5-dimethylpyrazole and 6-chloropyridazine. This reaction proceeds in dimethylacetamide (DMA) at 120–140°C, achieving yields of 78–85%. Alternative methods employ transition metal catalysis, though SNAr remains industrially preferred due to lower catalyst costs.
4-Aminophenyl Linker Functionalization
The 4-aminophenyl group serves as a bridge between the pyridazine and benzamide units. Protection of the aniline nitrogen with tert-butoxycarbonyl (Boc) is often necessary prior to coupling to prevent undesired side reactions during subsequent steps.
2-Methoxybenzamide Installation
The final acylation employs 2-methoxybenzoyl chloride, generated in situ from 2-methoxybenzoic acid and thionyl chloride. Reaction with the free amine of the pyridazine-aniline intermediate occurs in tetrahydrofuran (THF) with triethylamine as a base, yielding the target compound after deprotection.
Stepwise Preparation Methods
SNAr Reaction Protocol
A mixture of 6-chloropyridazine (1.0 equiv) and 3,5-dimethylpyrazole (1.2 equiv) in DMA is heated at 130°C for 18 hours under nitrogen. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate 3:1) affords the pyridazine-pyrazole hybrid as a white solid (82% yield).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 130°C |
| Solvent | Dimethylacetamide |
| Yield | 82% |
| Purity (HPLC) | >98% |
Alternative Metal-Catalyzed Coupling
Palladium(II) acetate (5 mol%) and Xantphos (10 mol%) enable coupling between 6-bromopyridazine and 3,5-dimethylpyrazole in toluene at 100°C. While this method achieves comparable yields (80%), it incurs higher costs due to catalyst usage.
Buchwald–Hartwig Amination for Pyridazine-Aniline Coupling
The pyridazine-pyrazole intermediate is coupled with 4-nitroaniline via Buchwald–Hartwig amination to install the 4-aminophenyl linker. Optimized conditions use Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and Cs2CO3 in dioxane at 90°C for 12 hours. Subsequent hydrogenation (H2, 1 atm, Pd/C) reduces the nitro group to an amine.
Reaction Scheme:
-
Coupling:
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine + 4-Nitroaniline → 4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}nitrobenzene -
Reduction:
4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}nitrobenzene → 4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline
Optimization Insights:
Acylation with 2-Methoxybenzoyl Chloride
The free amine from Step 2.2 reacts with 2-methoxybenzoyl chloride in THF under Schlenk conditions. Triethylamine (2.5 equiv) neutralizes HCl, driving the reaction to completion. Post-reaction, the mixture is washed with NaHCO3(aq) and purified via recrystallization from ethanol/water.
Characterization Data:
-
Melting Point: 214–216°C
-
1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.72 (d, J = 8.4 Hz, 1H), 8.15 (d, J = 8.8 Hz, 2H), 7.89–7.82 (m, 3H), 6.95 (d, J = 8.4 Hz, 2H), 6.45 (s, 1H), 3.89 (s, 3H, OCH3), 2.41 (s, 6H, CH3).
-
HRMS (ESI): m/z calculated for C23H22N6O2 [M+H]+ 439.1882, found 439.1885.
Reaction Optimization and Challenges
Solvent Effects on Acylation Yield
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| THF | Triethylamine | 25°C | 72% |
| DCM | DIPEA | 0°C | 58% |
| DMF | Pyridine | 50°C | 65% |
THF maximizes solubility of both the amine and acyl chloride, while triethylamine’s volatility simplifies post-reaction workup.
Purification Challenges
The product’s low solubility in non-polar solvents necessitates recrystallization from ethanol/water (7:3). Gradient column chromatography (ethyl acetate → ethyl acetate/methanol 9:1) resolves residual pyridazine starting material.
Scalability and Industrial Adaptations
Kilogram-scale batches employ flow chemistry for the SNAr step, reducing reaction time from 18 hours to 2 hours. Continuous hydrogenation using fixed-bed reactors (Pd/Al2O3) achieves >99% conversion with minimal catalyst leaching.
Applications and Derivative Synthesis
The compound serves as a precursor for kinase inhibitors, with structural analogs demonstrating IC50 values <100 nM against c-Met and VEGFR2. Modifications to the benzamide moiety (e.g., chloro, methyl groups) enhance target selectivity, as evidenced by patent EP3206689 .
Q & A
Basic: What are the critical parameters to optimize during the synthesis of this compound, and how can statistical experimental design improve yield?
The synthesis of pyridazine-pyrazole hybrids requires precise control of reaction conditions. Key parameters include:
- Temperature : Excess heat may degrade thermally sensitive intermediates (e.g., pyrazole rings) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in pyridazine-amine coupling .
- Reaction time : Prolonged durations risk side reactions (e.g., over-alkylation).
Use statistical experimental design (e.g., factorial or response surface methods) to minimize trial-and-error approaches. For example, a central composite design can model interactions between variables (e.g., temperature vs. solvent ratio) and predict optimal conditions for ≥90% yield .
Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : Confirm regiochemistry of pyridazine-pyrazole linkage via proton coupling patterns (e.g., J = 2–3 Hz for vicinal pyridazine protons) .
- HPLC-MS : Quantify purity (>98%) and detect trace intermediates (e.g., unreacted 3,5-dimethylpyrazole) using C18 columns and ESI+ ionization .
- FTIR : Validate amide C=O stretches (~1650 cm⁻¹) and pyrazole C-N vibrations (~1550 cm⁻¹) .
Basic: What preliminary assays are recommended to evaluate its biological activity in pharmacological research?
- Kinase inhibition assays : Test against kinases (e.g., EGFR or CDK2) due to pyridazine’s ATP-binding pocket mimicry. Use fluorescence polarization with FITC-labeled ATP .
- Cytotoxicity profiling : Screen in cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC₅₀ values to reference drugs like doxorubicin .
- Solubility studies : Measure logP via shake-flask method to guide formulation (e.g., nanoencapsulation if logP > 3) .
Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Contradictions often arise from pharmacokinetic limitations. Address this via:
- Metabolic stability assays : Incubate with liver microsomes (human/rodent) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .
- Tissue distribution studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify accumulation in target organs .
- PK/PD modeling : Integrate in vitro IC₅₀ and in vivo plasma concentrations to adjust dosing regimens .
Advanced: What computational strategies are effective for predicting synergistic effects of its heterocyclic motifs (pyrazole, pyridazine, benzamide)?
- Molecular docking : Simulate binding to receptors (e.g., PARP-1) using AutoDock Vina. Pyridazine’s π-π stacking and pyrazole’s H-bonding often synergize in active sites .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to compare charge distribution with active analogs (e.g., substituent effects on benzamide’s electron-withdrawing capacity) .
- MD simulations : Assess dynamic stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Advanced: How can researchers validate conflicting mechanistic hypotheses about its mode of action (e.g., direct enzyme inhibition vs. allosteric modulation)?
- SPR biosensing : Measure real-time binding kinetics (ka/kd) to immobilized targets. A high ka (>10⁴ M⁻¹s⁻¹) suggests direct inhibition .
- Mutagenesis studies : Modify suspected allosteric residues (e.g., Ala-scanning) and compare inhibition potency. A >10-fold drop in IC₅₀ supports allostery .
- Cryo-EM : Resolve ligand-bound protein structures to visualize binding sites at ≤3 Å resolution .
Advanced: What methodologies are recommended for analyzing its degradation pathways under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via UPLC-PDA for degradants .
- LC-HRMS/MS : Identify degradation products (e.g., pyrazole ring oxidation to pyrazolone) using Q-TOF instruments and fragment ion matching .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
